molecular formula C14H17N5O4S B3820472 1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea

1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea

Cat. No.: B3820472
M. Wt: 351.38 g/mol
InChI Key: SQDQAWFUPOWTOK-UHFFFAOYSA-N
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Description

1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea is a chemical compound that belongs to the class of sulfonylureas. These compounds are known for their applications in various fields, including agriculture and pharmaceuticals. Sulfonylureas are typically used as herbicides or as medications for managing diabetes.

Properties

IUPAC Name

1-(4-ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-4-11-15-12(18-14(16-11)23-3)17-13(20)19-24(21,22)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3,(H2,15,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDQAWFUPOWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea typically involves the reaction of a sulfonyl chloride with a urea derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound might involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Studied for its potential biological activities, including herbicidal or pesticidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes.

    Industry: Utilized in the formulation of herbicides for agricultural use.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea involves its interaction with specific molecular targets. In the case of herbicidal activity, it might inhibit key enzymes in plants, leading to their death. For its potential use in medicine, it could act on cellular pathways involved in glucose regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea
  • 1-(4-Ethyl-6-chloro-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea

Uniqueness

1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea is unique due to its specific substituents on the triazine and phenyl rings, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in potency, selectivity, and overall effectiveness in its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Ethyl-6-methoxy-1,3,5-triazin-2-yl)-3-(2-methylphenyl)sulfonylurea

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